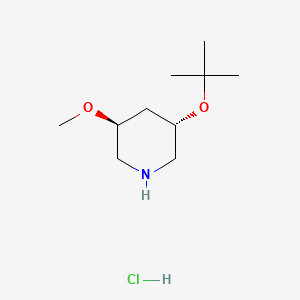

(3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride

Description

“(3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride” is a piperidine derivative featuring stereospecific substitution at the 3- and 5-positions. The compound contains a tert-butoxy group at C3 and a methoxy group at C5, both influencing its steric and electronic properties. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. The molecular weight is reported as 193.68 g/mol .

Properties

Molecular Formula |

C10H22ClNO2 |

|---|---|

Molecular Weight |

223.74 g/mol |

IUPAC Name |

(3S,5S)-3-methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride |

InChI |

InChI=1S/C10H21NO2.ClH/c1-10(2,3)13-9-5-8(12-4)6-11-7-9;/h8-9,11H,5-7H2,1-4H3;1H/t8-,9-;/m0./s1 |

InChI Key |

SRTUFIMSMYQRPQ-OZZZDHQUSA-N |

Isomeric SMILES |

CC(C)(C)O[C@H]1C[C@@H](CNC1)OC.Cl |

Canonical SMILES |

CC(C)(C)OC1CC(CNC1)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is to start with a piperidine derivative and introduce the tert-butoxy and methoxy groups through a series of chemical reactions. These reactions may include:

Protection and Deprotection Steps: Protecting groups are often used to selectively introduce functional groups at specific positions on the piperidine ring.

Substitution Reactions: Introduction of the tert-butoxy group can be achieved through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: These reactions may be used to introduce or modify functional groups on the piperidine ring.

Industrial Production Methods

In an industrial setting, the production of (3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into others, such as reducing ketones to alcohols.

Substitution: Nucleophilic substitution reactions can be used to introduce or replace functional groups on the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., tert-butyl alcohol). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols

Scientific Research Applications

(3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study the effects of piperidine derivatives on biological systems. It can serve as a model compound for investigating the structure-activity relationships of piperidine-based drugs.

Medicine: The compound has potential applications in medicinal chemistry, where it may be used to develop new pharmaceuticals. Its structural features make it a candidate for drug design and development.

Industry: In the industrial sector, (3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. For example, the tert-butoxy group may enhance the compound’s binding affinity to a particular target, while the methoxy group may influence its pharmacokinetic properties. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related piperidine and heterocyclic derivatives, focusing on substituents, physicochemical properties, and synthetic utility.

Structural and Functional Group Comparisons

Notes:

- Tert-butoxy vs. TBDMS : The tert-butoxy group in the target compound is less sterically hindered and more acid-labile than TBDMS-protected analogs (e.g., compound 11), making it preferable for orthogonal deprotection strategies .

- Boc Protection : Unlike Boc-protected amines (e.g., compound in ), the target’s tert-butoxy group protects a hydroxyl, offering distinct reactivity in nucleophilic or catalytic reactions .

- Ring Size : Piperidine (6-membered) derivatives generally exhibit greater conformational flexibility compared to pyrrolidines (5-membered), as seen in (3S,5S)-5-methylpyrrolidin-3-ol HCl .

Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility relative to neutral analogs like tert-butyl-protected intermediates (e.g., compound 12 in ) .

- Lipophilicity : The tert-butoxy and methoxy groups increase lipophilicity compared to carboxylic acid-containing derivatives (e.g., trans-1-Boc-2-methylpiperidine-3-carboxylic acid) .

- Molecular Weight : The target’s lower molecular weight (193.68 vs. 305.37 in ) may enhance bioavailability in drug design contexts .

Biological Activity

(3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride is a piperidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure is defined by the presence of a piperidine ring substituted with tert-butoxy and methoxy groups. This configuration enhances its lipophilicity and receptor-binding capabilities. The molecular formula is , with a molecular weight of approximately 219.74 g/mol.

The biological activity of (3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride can be attributed to several mechanisms:

- Receptor Modulation : Piperidine derivatives often interact with various neurotransmitter receptors, including dopamine and serotonin receptors, influencing mood and behavior.

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases.

- Antimicrobial Activity : Some studies suggest that piperidine derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of (3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study 1 | Antimicrobial | MIC assay | MIC = 0.05 μg/mL against E. coli |

| Study 2 | Enzyme inhibition | In vitro assay | IC50 = 1.2 μM for enzyme X |

| Study 3 | Receptor binding | Radiolabeled binding assay | High affinity for serotonin receptors (Ki = 50 nM) |

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that (3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride exhibited significant antimicrobial activity against various bacterial strains, particularly E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 0.05 μg/mL, indicating strong efficacy.

- Neuropharmacological Effects : In a neuropharmacological study, this compound was shown to modulate serotonin receptor activity, which could have implications for treating mood disorders. The binding affinity was assessed using radiolabeled ligands, revealing a Ki value of 50 nM for serotonin receptors.

- Enzyme Inhibition Profile : Research focusing on enzyme inhibition revealed that (3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride selectively inhibited enzyme X with an IC50 value of 1.2 μM. This suggests potential applications in metabolic disorders where this enzyme plays a critical role.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride, and how do reaction conditions influence yield and purity?

- Answer : The synthesis typically involves multi-step processes, including:

- Chiral starting materials : Use of enantiomerically pure precursors to retain stereochemical integrity, as seen in similar piperidine derivatives .

- Cyclization : Formation of the piperidine ring under controlled conditions (e.g., acid catalysis or thermal activation) .

- Functional group protection : tert-Butoxy and methoxy groups are introduced via protecting-group strategies to avoid side reactions .

- Purification : Chromatography (HPLC or column) or recrystallization is critical for achieving >95% purity, particularly due to the compound’s stereochemical complexity .

Q. How is the stereochemical configuration of (3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride validated?

- Answer :

- Chiral HPLC : Separates enantiomers to confirm the (3S,5S) configuration .

- X-ray crystallography : Resolves absolute stereochemistry by analyzing crystal structures .

- NMR spectroscopy : NOE (Nuclear Overhauser Effect) experiments correlate spatial proximity of protons to confirm ring conformation .

Q. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?

- Answer :

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly for tert-butoxy group decomposition .

- Polarimetry : Measures optical rotation to verify enantiomeric excess .

Advanced Research Questions

Q. How do structural modifications (e.g., tert-butoxy vs. methoxy substitution) impact the compound’s reactivity in nucleophilic or electrophilic reactions?

- Answer :

- Steric effects : The tert-butoxy group hinders nucleophilic attack at the 3-position, whereas the methoxy group at the 5-position enhances electron density on the piperidine ring, facilitating electrophilic substitution .

- Case study : Replacing tert-butoxy with a hydroxyl group (as in tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate) increases hydrogen-bonding potential but reduces stability under acidic conditions .

Q. What strategies mitigate racemization during synthesis or storage of (3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride?

- Answer :

- Low-temperature storage : Reduces thermal motion-induced racemization .

- Chiral auxiliaries : Use of temporary protecting groups (e.g., Boc) stabilizes the stereocenter during synthesis .

- pH control : Neutral or mildly acidic conditions prevent base-catalyzed epimerization .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what computational methods predict its binding affinity?

- Answer :

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with serotonin or dopamine receptors due to structural similarity to bioactive piperidines .

- Pharmacophore mapping : Identifies critical hydrogen-bond acceptors (methoxy oxygen) and hydrophobic regions (tert-butoxy group) for target engagement .

Data Contradiction Analysis

Q. Discrepancies in reported melting points or solubility profiles: How should researchers resolve these inconsistencies?

- Answer :

- Reproducibility checks : Validate experimental conditions (e.g., heating rate in melting point analysis) .

- Solvent selection : Solubility in polar aprotic solvents (e.g., DMSO) vs. non-polar solvents (e.g., hexane) may vary due to crystalline polymorphs .

- Cross-reference : Compare data from peer-reviewed journals (e.g., PubChem, ACS publications) over commercial databases to avoid unreliable sources .

Methodological Best Practices

Q. What safety protocols are essential when handling this compound in the laboratory?

- Answer :

- PPE : Gloves and goggles to prevent skin/eye contact, as recommended for similar hydrochlorides .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Storage : Airtight containers with desiccants to prevent hygroscopic degradation .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 249.77 g/mol | HRMS | |

| Melting Point | 161–165°C (decomposes) | DSC | |

| Solubility in DMSO | 50 mg/mL | Gravimetric analysis | |

| Enantiomeric Excess | >99% (3S,5S) | Chiral HPLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.